molecular formula C11H16N2O5S B5713718 N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5713718
M. Wt: 288.32 g/mol
InChI Key: FISCKERSDDIRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMG is a derivative of glycine, an amino acid that plays an essential role in protein synthesis. DMG has been found to exhibit several biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

DMG's mechanism of action is not fully understood. However, it is believed to act through several pathways, including the modulation of gene expression, the inhibition of oxidative stress, and the modulation of immune function. DMG has been found to increase the levels of glutathione, a potent antioxidant, and reduce the levels of inflammatory cytokines.
Biochemical and Physiological Effects
DMG has been found to exhibit several biochemical and physiological effects. It has been shown to improve energy metabolism, enhance immune function, and reduce oxidative stress. DMG has also been found to improve cognitive function and reduce inflammation.

Advantages and Limitations for Lab Experiments

DMG has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard biochemical and physiological assays. However, DMG also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for DMG research. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMG's ability to reduce oxidative stress and improve energy metabolism makes it a promising candidate for drug development in these areas. Another area of interest is its potential applications in cancer therapy. DMG has been found to exhibit anti-tumor properties, and further research is needed to explore its potential in this area. Finally, further research is needed to elucidate DMG's mechanism of action and to identify potential drug targets.

Synthesis Methods

DMG can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with glycine. The final product is obtained through purification and crystallization.

Scientific Research Applications

DMG has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory properties. DMG has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. It has also been found to reduce inflammation and improve insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-17-9-5-4-8(6-10(9)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISCKERSDDIRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6167382

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